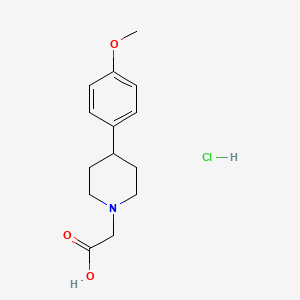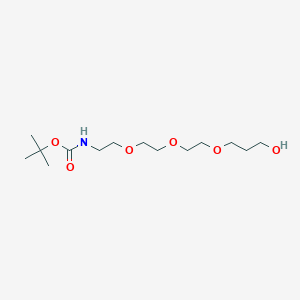
tert-Butyl (2-(2-(2-(3-hydroxypropoxy)ethoxy)ethoxy)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(2-(2-(3-hydroxypropoxy)ethoxy)ethoxy)ethyl)carbamate: is a chemical compound with the molecular formula C13H27NO6. It is a derivative of carbamate, featuring a tert-butyl group and a polyether chain. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2-(2-(3-hydroxypropoxy)ethoxy)ethoxy)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with a polyether amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
- The reaction mixture is stirred at low temperatures (0-5°C) to control the exothermic reaction.
- The product is then purified using column chromatography or recrystallization.
tert-Butyl chloroformate: reacts with in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbamate group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Alkyl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of ether derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Acts as an intermediate in the synthesis of more complex molecules.
Biology:
- Utilized in the modification of biomolecules for research purposes.
- Can be used in the development of drug delivery systems.
Medicine:
- Potential applications in the formulation of prodrugs.
- May be used in the synthesis of pharmaceutical intermediates.
Industry:
- Employed in the production of specialty chemicals.
- Used in the formulation of coatings and adhesives.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(2-(2-(3-hydroxypropoxy)ethoxy)ethoxy)ethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The polyether chain enhances the solubility of the compound in various solvents, facilitating its use in different reaction conditions.
Comparaison Avec Des Composés Similaires
- tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
- tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate
- tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
Comparison:
- tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate : Similar structure but with a hydroxyl group instead of a hydroxypropoxy group.
- tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate : Contains a bromo group, making it more reactive in substitution reactions.
- tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate : Features an amino group, which can participate in different types of reactions compared to the hydroxypropoxy group.
The uniqueness of tert-Butyl (2-(2-(2-(3-hydroxypropoxy)ethoxy)ethoxy)ethyl)carbamate lies in its specific functional groups that provide distinct reactivity and solubility properties, making it versatile for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C14H29NO6 |
|---|---|
Poids moléculaire |
307.38 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C14H29NO6/c1-14(2,3)21-13(17)15-5-8-19-10-12-20-11-9-18-7-4-6-16/h16H,4-12H2,1-3H3,(H,15,17) |
Clé InChI |
BIGOIZYGBBUACX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCOCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


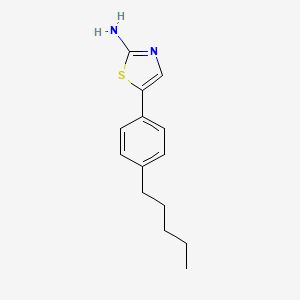

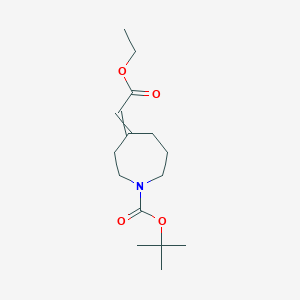

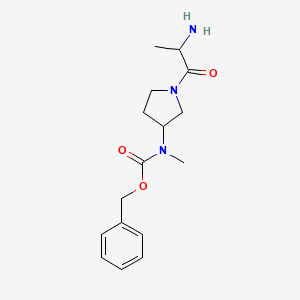
![2'-Chloro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14774787.png)
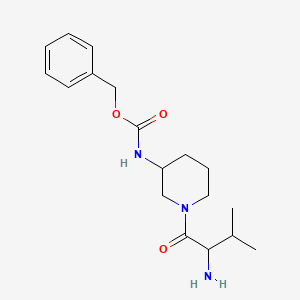


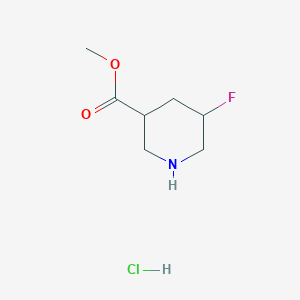
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14774827.png)
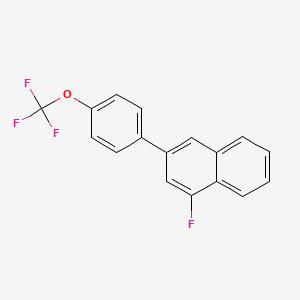
![2-amino-N-[(4-cyanophenyl)methyl]-3-methylbutanamide](/img/structure/B14774832.png)
